2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide
Description
2-Chloro-N-[(1-phenylcyclohexyl)methyl]acetamide (CAS: Not explicitly provided; molecular formula inferred as C₁₅H₁₉ClNO) is a chloroacetamide derivative characterized by a phenyl-substituted cyclohexylmethyl group attached to the nitrogen of the acetamide backbone. Chloroacetamides are versatile intermediates in medicinal chemistry and agrochemical synthesis due to the reactivity of the chlorine atom and the hydrogen-bonding capacity of the amide group .
Properties
IUPAC Name |
2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-11-14(18)17-12-15(9-5-2-6-10-15)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLCEEDHRQRCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Acylation of (1-Phenylcyclohexyl)Methanamine
The primary synthetic route involves reacting (1-phenylcyclohexyl)methanamine with chloroacetyl chloride under Schotten-Baumann conditions. This method ensures controlled acylation while minimizing hydrolysis of the chloroacetamide product.
Reaction Scheme:
$$
\text{(1-Phenylcyclohexyl)methanamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-Chloro-N-[(1-phenylcyclohexyl)methyl]acetamide} + \text{HCl}
$$
Optimized Protocol:
- Molar Ratio: 1:1.1 (amine:chloroacetyl chloride) to ensure complete conversion.
- Base: Triethylamine (1.5 equiv) in dichloromethane (DCM) at 0–5°C.
- Time: 4–6 hours under nitrogen atmosphere.
- Workup: Sequential washing with 5% HCl, saturated NaHCO₃, and brine.
- Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields 78–82% pure product.
Key Considerations:
Alternative Methods for Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, microreactor systems enable rapid mixing and heat dissipation:
- Reactor Type: Corning Advanced-Flow™ Reactor.
- Conditions: 25°C, residence time 2 minutes.
- Yield: 89% with >95% purity.
Solid-Phase Synthesis
Immobilized chloroacetic acid on Wang resin reacts with (1-phenylcyclohexyl)methanamine:
Reaction Optimization and Kinetic Analysis
Purification and Quality Control
Chromatographic Techniques
Industrial Manufacturing Considerations
Waste Management Strategies
- HCl Neutralization: On-site scrubbing with NaOH to produce NaCl.
- Solvent Recovery: Distillation reclaims >90% DCM for reuse.
Chemical Reactions Analysis
2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding acids and amines.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group and the phenylcyclohexyl moiety play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on cyclohexylphenyl group’s contribution.
Key Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, favoring reactions like nucleophilic substitution .
- Bulky groups (e.g., cyclohexylphenyl) reduce reactivity but improve metabolic stability .
- N-Alkylation decreases hydrogen-bond capacity, altering solubility and target interaction .
Biological Relevance :
- Chloroacetamides with heterocyclic moieties (e.g., oxadiazole, pyridine) show enhanced antimicrobial and anticancer profiles .
- Dichlorophenyl derivatives are prioritized in agrochemical design due to their herbicidal potency .
Structural Insights :
- Crystallographic studies reveal that amide group orientation and hydrogen-bonding patterns dictate solid-state properties and bioavailability .
Biological Activity
2-Chloro-N-[(1-phenylcyclohexyl)methyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a chloro group and a phenylcyclohexyl moiety, which are significant for its biological interactions. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various N-substituted chloroacetamides showed that these compounds were effective against several bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | E. coli | S. aureus | MRSA |
|---|---|---|---|
| This compound | Moderate | Effective | Effective |
| N-(4-chlorophenyl)-2-chloroacetamide | Less effective | Highly effective | Highly effective |
The effectiveness of these compounds varies with the structural modifications of the phenyl ring, impacting their lipophilicity and ability to penetrate bacterial membranes .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. The chloro group enhances the compound's reactivity, allowing it to engage with various biomolecules, which may disrupt essential cellular processes .
Study on Antimicrobial Efficacy
A significant study assessed the antimicrobial activity of synthesized chloroacetamides, including this compound. The study employed quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity. The findings indicated that compounds with higher lipophilicity showed increased efficacy against Gram-positive bacteria compared to Gram-negative strains .
Comparative Analysis of Derivatives
Another research effort synthesized several derivatives of chloroacetamides and evaluated their antimicrobial properties. The results demonstrated that modifications in the substituents significantly influenced the antibacterial potency of the compounds. For instance, derivatives bearing halogenated groups exhibited enhanced activity against both bacterial and fungal strains .
Table 2: Comparative Antimicrobial Activity of Chloroacetamide Derivatives
| Compound Name | Antibacterial Activity (Zone of Inhibition) |
|---|---|
| 2-Chloro-N-(4-fluorophenyl)acetamide | 30 mm against S. aureus |
| 2-Chloro-N-(3-bromophenyl)acetamide | 25 mm against MRSA |
| This compound | 20 mm against E. coli |
Q & A
Synthesis and Optimization
Basic: Q. Q1. What are the key considerations for synthesizing 2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide with high purity? A1. Key steps include selecting a weak base (e.g., K₂CO₃) to facilitate nucleophilic substitution, using polar aprotic solvents like acetonitrile for optimal reactivity, and monitoring reaction progress via TLC. Post-synthesis, filtration removes excess base, and solvent evaporation under reduced pressure ensures product isolation. Analytical validation via NMR and FTIR is critical to confirm structural integrity .
Advanced: Q. Q2. How can reaction parameters be optimized in multi-step syntheses of structurally complex acetamide derivatives? A2. Advanced optimization requires DOE (Design of Experiments) approaches to evaluate temperature, pH, and stoichiometry. For example, stepwise coupling of cyclohexylphenyl groups to the acetamide core may necessitate protecting-group strategies. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and transition states, reducing trial-and-error experimentation .
Structural Characterization
Basic: Q. Q3. Which spectroscopic techniques are essential for confirming the structure of this compound? A3. Single-crystal XRD provides definitive stereochemical data, while ¹H/¹³C NMR resolves proton and carbon environments. FTIR confirms functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹). UV-Vis spectroscopy may elucidate electronic transitions in chromophoric regions .
Advanced: Q. Q4. How can conflicting crystallographic and spectroscopic data be reconciled for novel acetamide derivatives? A4. Contradictions between XRD (solid-state) and NMR (solution-state) data often arise from conformational flexibility. Molecular dynamics simulations can model solution-phase behavior, while variable-temperature NMR experiments detect dynamic processes. Hybrid DFT calculations validate experimental spectra and refine structural assignments .
Biological Activity Evaluation
Basic: Q. Q5. What in vitro assays are appropriate for initial screening of biological activity? A5. Enzyme inhibition assays (e.g., acetylcholinesterase or protease targets) and cytotoxicity screens (MTT assay) are standard. Molecular docking studies using AutoDock or Schrödinger Suite can prioritize targets by predicting binding affinities to the chloroacetamide pharmacophore .
Advanced: Q. Q6. How to design structure-activity relationship (SAR) studies for acetamide derivatives with inconsistent bioactivity data? A6. SAR analysis requires systematic substitution of the phenylcyclohexyl or chloroacetamide moieties. Conflicting bioactivity may arise from off-target effects; orthogonal assays (e.g., SPR for binding kinetics) and metabolomic profiling can clarify mechanisms. Machine learning models trained on bioactivity datasets improve predictive accuracy .
Stability and Degradation
Basic: Q. Q7. What experimental factors influence the stability of this compound in solution? A7. Hydrolytic degradation is pH-dependent: acidic conditions cleave the amide bond, while basic conditions promote dechlorination. Stability studies should assess temperature, solvent polarity, and light exposure. HPLC-MS monitors degradation products, with accelerated stability testing under ICH guidelines .
Advanced: Q. Q8. What predictive modeling approaches are available for chemical stability under varying conditions? A8. QSPR (Quantitative Structure-Property Relationship) models correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with stability. Transition state theory combined with Arrhenius equations predicts degradation rates. Reactive force field (ReaxFF) MD simulations model bond cleavage pathways in silico .
Regulatory and Compliance
Basic: Q. Q9. How to verify the chemical identity of commercially sourced this compound? A9. Cross-reference CAS registry numbers (e.g., 1131-01-7 for analogous compounds) and validate via GC-MS or LC-HRMS. PubChem entries provide InChI keys and canonical SMILES for structural alignment .
Advanced: Q. Q10. What are the regulatory challenges in patenting novel acetamide derivatives with complex stereochemistry? A10. Patent claims must demonstrate novelty in synthesis routes or therapeutic utility. Stereochemical purity (>98% enantiomeric excess) must be proven via chiral HPLC or X-ray crystallography. Regulatory submissions to the FDA or EMA require comprehensive CMC (Chemistry, Manufacturing, Controls) data .
Data Contradictions and Resolution
Advanced: Q. Q11. How can computational and experimental data be integrated to resolve structural ambiguities? A11. Discrepancies in spectroscopic vs. crystallographic data are resolved via hybrid methods: DFT-NMR chemical shift calculations validate experimental peaks, while Hirshfeld surface analysis in XRD identifies intermolecular interactions. Collaborative platforms like ICReDD combine quantum chemistry, informatics, and experimental validation .
Environmental Impact
Basic: Q. Q12. What standard ecotoxicological assays assess the environmental impact of chloroacetamide derivatives? A12. OECD guidelines recommend Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays. Persistence is evaluated via OECD 301 biodegradation tests. GC-MS quantifies bioaccumulation potential (logKₒw) .
Advanced: Q. Q13. How can green chemistry principles improve the sustainability of acetamide synthesis? A13. Solvent-free mechanochemical synthesis reduces waste. Catalytic methods (e.g., enzyme-mediated acylations) enhance atom economy. Life cycle assessment (LCA) tools evaluate energy use and emissions, guiding process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
